
(S)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
(S)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Boc-2-Me-Pro-OH and is a derivative of the amino acid proline.
Aplicaciones Científicas De Investigación
Synthesis Applications
- Synthesis of N-Substituted Pyrrolin-2-ones : This compound has been used in the stereospecific synthesis of several N-protected pyrrolin-2-ones, demonstrating its utility in creating structurally complex molecules (Mattern, 1996).
- Microwave Assisted Synthesis : It serves as an initial compound in the microwave-assisted synthesis of 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid and its derivatives, highlighting its role in efficient and high-yield chemical syntheses (Sreekanth & Jha, 2020).
Analytical Chemistry
- Derivatization Reagent in High-Performance Liquid Chromatography (HPLC) : This compound has been found effective as a derivatization reagent for carboxylic acids in HPLC with electrogenerated chemiluminescence detection (Morita & Konishi, 2002).
Pharmaceutical Research
- Antimicrobial Activity : Certain derivatives of this compound, such as 1-acetyl-2-benzylpyrrolidine-2-carboxamide, have shown promising antimicrobial properties, suggesting potential pharmaceutical applications (Sreekanth & Jha, 2020).
- Synthesis of Potential Pharmacological Agents : The synthesis of 1-benzyl-APDC, starting from this compound, has shown mGluR6 selectivity, indicating its use in developing pharmacological research tools (Tueckmantel et al., 1997).
Material Science
- Large-Scale Preparation : It has been synthesized from L-aspartic acid on a large scale, underlining its potential in industrial applications (Yoshida et al., 1996).
Other Applications
- Stereochemical Studies in Organic Synthesis : The compound has been used in studies exploring the stereochemical course of nucleophilic additions, contributing to a deeper understanding of organic synthesis mechanisms (Martin & Corbett, 1992).
- Development of Functional Polyesters : It has been a precursor in the synthesis of racemic poly(β-3-methylmalic acid), a degradable functional polyester, which is significant in the field of polymer science (Cammas et al., 1994).
Propiedades
IUPAC Name |
(2S)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUQYVRDBWUEOR-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(Benzyloxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

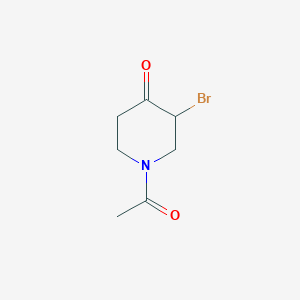
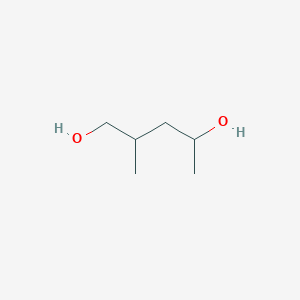

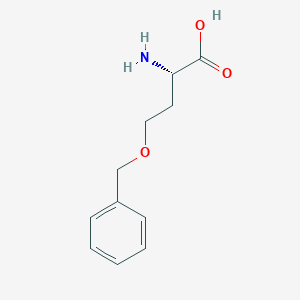


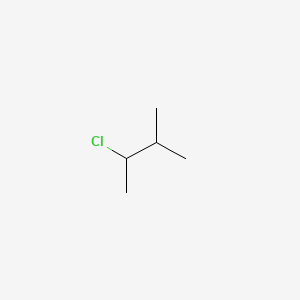
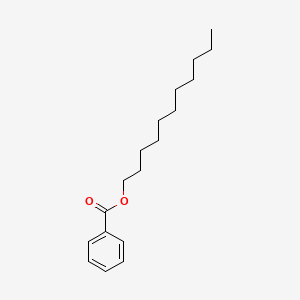
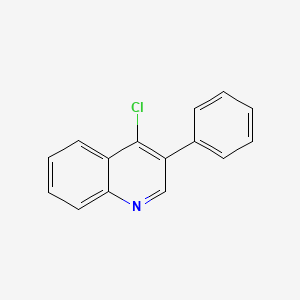
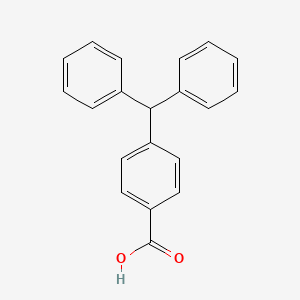
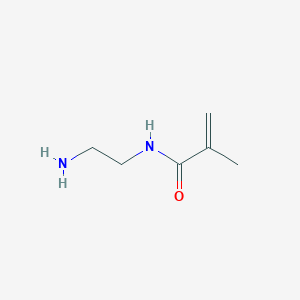
![Ethane-1,2-diyl bis[(2-chloroethyl)carbamate]](/img/structure/B3192544.png)

![Urea, N-[(2-chloro-5-thiazolyl)methyl]-N'-methyl-](/img/structure/B3192562.png)